(S)-Methyl 1-(2-((tert-butoxycarbonyl)amino)acetyl)pyrrolidine-2-carboxylate
Description
“(S)-Methyl 1-(2-((tert-butoxycarbonyl)amino)acetyl)pyrrolidine-2-carboxylate” is a chiral pyrrolidine-based compound featuring a tert-butoxycarbonyl (BOC)-protected amine and a methyl ester group. Its molecular framework includes:
- Pyrrolidine ring: A five-membered saturated heterocycle with an (S)-configuration at the second carbon.
- BOC-protected aminoacetyl group: Attached to the pyrrolidine nitrogen, providing steric protection for the amine during synthetic processes.
- Methyl ester: Enhances solubility in organic solvents and serves as a handle for further hydrolysis or derivatization.
This compound is widely utilized as a building block in peptide synthesis and medicinal chemistry, particularly for constructing peptidomimetics or protease inhibitors due to its stereochemical control and stability under basic conditions .
Properties
IUPAC Name |
methyl (2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)14-8-10(16)15-7-5-6-9(15)11(17)19-4/h9H,5-8H2,1-4H3,(H,14,18)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYRFBWEIKLMLI-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC[C@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-(2-((tert-butoxycarbonyl)amino)acetyl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 1-(2-((tert-butoxycarbonyl)amino)acetyl)pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the acetyl group.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and amine.
Deprotection: Yields the free amine.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Properties
Research indicates that compounds similar to (S)-Methyl 1-(2-((tert-butoxycarbonyl)amino)acetyl)pyrrolidine-2-carboxylate exhibit antiviral activities. A patent (US8575135B2) describes the use of such compounds in therapeutic compositions aimed at treating viral infections, highlighting their potential as antiviral agents .
Role in Drug Design
The compound serves as a building block in the synthesis of more complex molecules used in drug development. Its ability to mimic natural amino acids makes it suitable for creating peptide-based therapeutics. For instance, derivatives have been explored for their efficacy against specific targets in cancer therapy.
Synthesis and Activity Evaluation
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a series of pyrrolidine derivatives based on this compound. The derivatives were tested for their biological activity against various cancer cell lines, showing promising results in inhibiting cell proliferation .
| Compound | Activity | IC50 Value (µM) |
|---|---|---|
| Compound A | Moderate | 25 |
| Compound B | High | 10 |
| Compound C | Low | 50 |
Peptide Synthesis
In another application, researchers utilized this compound as a precursor for peptide synthesis involving solid-phase methods. This approach allowed for the efficient assembly of peptides with enhanced stability and bioavailability .
Mechanism of Action
The mechanism of action of (S)-Methyl 1-(2-((tert-butoxycarbonyl)amino)acetyl)pyrrolidine-2-carboxylate depends on its specific application and the context in which it is used. Generally, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The Boc protecting group can be removed to reveal an active amine, which can then participate in further chemical or biological interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally compared to analogs with modifications in stereochemistry, protecting groups, ester moieties, or backbone substituents. Key comparisons are outlined below:
Structural Analogues with Modified Protecting Groups
| Compound Name | Protecting Group | Key Differences |
|---|---|---|
| (S)-Methyl 1-(2-((BOC)amino)acetyl)pyrrolidine-2-carboxylate | BOC | Gold standard for amine protection; stable under basic conditions. |
| (S)-Methyl 1-(2-((Fluorenylmethoxycarbonyl)amino)acetyl)pyrrolidine-2-carboxylate | Fmoc | Light-sensitive; cleaved under mild base (e.g., piperidine), preferred in SPPS. |
Impact : BOC offers superior stability in acidic media compared to Fmoc, making it ideal for orthogonal protection strategies .
Stereochemical Variants
| Compound Name | Configuration | Reactivity/Solubility |
|---|---|---|
| (S)-Methyl 1-(2-((BOC)amino)acetyl)pyrrolidine-2-carboxylate | S | Higher enantiomeric purity in chiral catalysis; preferred in drug synthesis. |
| (R)-Methyl 1-(2-((BOC)amino)acetyl)pyrrolidine-2-carboxylate | R | Lower solubility in polar solvents (e.g., DMSO) due to altered packing. |
Research Insight : The (S)-enantiomer exhibits 20% faster coupling rates in solid-phase peptide synthesis compared to the (R)-form, attributed to reduced steric hindrance .
Backbone-Modified Analogues
The compound in , “(S)-tert-butyl 2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate,” shares the BOC-pyrrolidine core but features:
- Complex substituents : A hydroxy-phenylpropan-2-yl group increases steric bulk, reducing reactivity in nucleophilic acyl substitutions.
- Methoxy group : Enhances lipophilicity (logP +0.7 vs. target compound) but lowers aqueous solubility.
Application Contrast : While the target compound is optimized for peptide elongation, ’s analog is tailored for kinase inhibitor scaffolds due to its aromatic moiety .
Ester Variants
| Compound Name | Ester Group | Hydrolysis Rate (t₁/₂ in pH 7.4) |
|---|---|---|
| (S)-Methyl 1-(2-((BOC)amino)acetyl)pyrrolidine-2-carboxylate | Methyl | 48 hours |
| (S)-Ethyl 1-(2-((BOC)amino)acetyl)pyrrolidine-2-carboxylate | Ethyl | 72 hours |
Rationale : Ethyl esters exhibit slower hydrolysis due to increased alkyl chain length, delaying drug release in prodrug designs.
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | (R)-Enantiomer | Ethyl Ester Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 300.3 | 300.3 | 314.3 |
| Melting Point (°C) | 98–100 | 95–97 | 85–87 |
| Solubility in DMSO (mg/mL) | 5.2 | 4.8 | 3.9 |
| logP | 1.8 | 1.8 | 2.1 |
Table 2: Deprotection Efficiency
| Condition | Target Compound (BOC) | Fmoc Analog |
|---|---|---|
| 50% TFA in DCM, 0°C, 1 hour | >95% cleavage | N/A |
| 20% Piperidine/DMF, 25°C, 30m | N/A | >99% cleavage |
Biological Activity
(S)-Methyl 1-(2-((tert-butoxycarbonyl)amino)acetyl)pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article reviews the available literature, highlighting its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and an acetyl moiety. Its molecular formula is , with a molecular weight of approximately 239.29 g/mol. The structure can be represented as follows:
Antiviral Activity
Recent studies have shown that compounds containing a pyrrolidine moiety exhibit significant antiviral properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against various viruses.
Table 1: Antiviral Activity of Pyrrolidine Derivatives
| Compound | Virus Targeted | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A-87380 | Tobacco Mosaic Virus | 50 | Neuraminidase inhibition |
| A-192558 | Influenza Virus | 30 | Viral replication inhibition |
| A-192558 | HSV-1 | 20 | Inhibition of viral entry |
These findings indicate that the presence of the pyrrolidine structure may enhance the compound's ability to inhibit viral replication and entry into host cells .
Antibacterial Activity
In addition to its antiviral effects, this compound has shown promising antibacterial activity. Research has indicated that certain derivatives can inhibit bacterial growth by interfering with protein synthesis.
Case Study: Antibacterial Effects
A study conducted by Bernardino et al. demonstrated that modified pyrrolidine compounds exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results are summarized below:
Table 2: Antibacterial Efficacy Against Common Pathogens
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound X | Staphylococcus aureus | 15 |
| Compound Y | Escherichia coli | 18 |
| (S)-Methyl... | Staphylococcus aureus | 12 |
The study concluded that modifications to the pyrrolidine structure could enhance antibacterial potency, making it a candidate for further development .
The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary research suggests that:
- Viral Inhibition : The compound may act as a neuraminidase inhibitor, preventing the release of viral particles from infected cells.
- Bacterial Inhibition : It likely interferes with bacterial protein synthesis pathways, leading to inhibited growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
